AvBD7 Outperforms AvBD2 by Up to 29-Fold in MIC Against Gram-Negative Enterobacteriaceae in a Head-to-Head Radial Diffusion Assay
In a direct head-to-head comparison using the radial diffusion assay, avian beta-defensin 7 (AvBD7) demonstrated substantially lower MIC values than its paralogue AvBD2 against multiple Gram-negative strains, with the largest differential observed against a Salmonella enterica serovar Enteritidis field isolate (LA5): AvBD7 MIC = 0.21 µM (95% CI 0.16–0.27) versus AvBD2 MIC = 6.05 µM (95% CI 3.45–8.88), a 28.8-fold potency advantage [1]. Against S. Enteritidis ATCC 13076, AvBD7 MIC = 0.16 µM vs. AvBD2 MIC = 0.80 µM (5.0-fold). Against S. Typhimurium, AvBD7 MIC = 0.21 µM vs. AvBD2 MIC = 2.39 µM (11.4-fold). AvBD7 also retained measurable activity against Enterobacter cloacae (MIC = 0.32 µM), while AvBD2 was inactive at the highest concentration tested (MIC >64 µM) [1]. Against Gram-positive strains, AvBD7 and AvBD2 showed more comparable activity, indicating that the differential is most pronounced for Gram-negative targets [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against multiple bacterial strains |
|---|---|
| Target Compound Data | AvBD7 MIC: 0.21 µM (S. Enteritidis LA5), 0.16 µM (S. Enteritidis ATCC 13076), 0.21 µM (S. Typhimurium), 0.32 µM (E. cloacae), 0.28 µM (E. coli), 0.33 µM (P. aeruginosa) |
| Comparator Or Baseline | AvBD2 MIC: 6.05 µM (S. Enteritidis LA5), 0.80 µM (S. Enteritidis ATCC 13076), 2.39 µM (S. Typhimurium), >64 µM (E. cloacae), 0.72 µM (E. coli), 1.86 µM (P. aeruginosa) |
| Quantified Difference | 5.0-fold to 28.8-fold lower MIC for AvBD7 against Gram-negative strains; >200-fold difference against E. cloacae |
| Conditions | Radial diffusion assay; mid-logarithmic-phase bacteria embedded in 1% agarose/10 mM sodium phosphate buffer (pH 7.4); MIC determined as x-intercept of log(concentration) vs. zone diameter regression |
Why This Matters
Procurement and selection decisions for antimicrobial peptide candidates against Enterobacteriaceae should favor AvBD7 over AvBD2 based on quantifiable, reproducible MIC superiority of up to 29-fold against clinically relevant Salmonella strains.
- [1] Labas V, Grasteau-Mignon S, Teixeira-Gomes AP, et al. Primary Structure and Antibacterial Activity of Chicken Bone Marrow-Derived β-Defensins. Antimicrob Agents Chemother. 2009 Nov;53(11):4647-55. Table 3. PMID: 19738014. View Source
